

Application Notes for Benzyl-PEG14-t-butyl-ester in CRBN-based PROTACs

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Compound of Interest

Compound Name: **Benzyl-PEG14-t-butyl-ester**

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Introduction to CRBN-based PROTACs

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to eliminate specific proteins of interest (POIs) from the cell. These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker. One ligand binds to the target POI, while the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the cell's natural disposal system, the 26S proteasome.^{[1][2]} Cereblon (CRBN), a substrate receptor for the CUL4A-DDB1 E3 ubiquitin ligase complex, is one of the most frequently utilized E3 ligases in PROTAC design due to its well-characterized ligands, such as derivatives of thalidomide and lenalidomide.^[2]

The Role of the Linker: Benzyl-PEG14-t-butyl-ester

The linker component of a PROTAC is not merely a spacer but plays a critical role in its efficacy. The linker's length, composition, and attachment points are crucial for optimizing the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).^[1] These factors influence the PROTAC's physicochemical properties, cell permeability, and the spatial orientation of the POI and E3 ligase.

Benzyl-PEG14-t-butyl-ester is a poly(ethylene glycol) (PEG)-based linker used in the synthesis of PROTACs. Its key features include:

- PEG Chain (14 units): The long, flexible PEG chain provides a significant span, which can be essential for bridging the POI and CRBN, particularly when binding sites are distant or sterically hindered. The length of the PEG linker is a critical parameter to optimize, as both excessively short and long linkers can be suboptimal for ternary complex formation.[3]
- Hydrophilicity: The PEG component increases the hydrophilicity of the PROTAC molecule, which can improve solubility.
- Benzyl Group: The benzyl group can provide conformational rigidity and may engage in favorable pi-stacking interactions with residues on the E3 ligase or the target protein.[3]
- t-butyl-ester: This terminal group serves as a protected carboxylic acid. The t-butyl group can be cleaved under acidic conditions to reveal a carboxylic acid handle, which is then used to conjugate the linker to either the POI ligand or the E3 ligase ligand, typically via an amide bond formation.

Optimizing the linker is an empirical process, and the ideal length and composition are highly dependent on the specific POI and E3 ligase pair.

Quantitative Data for CRBN-based PROTACs with PEG Linkers

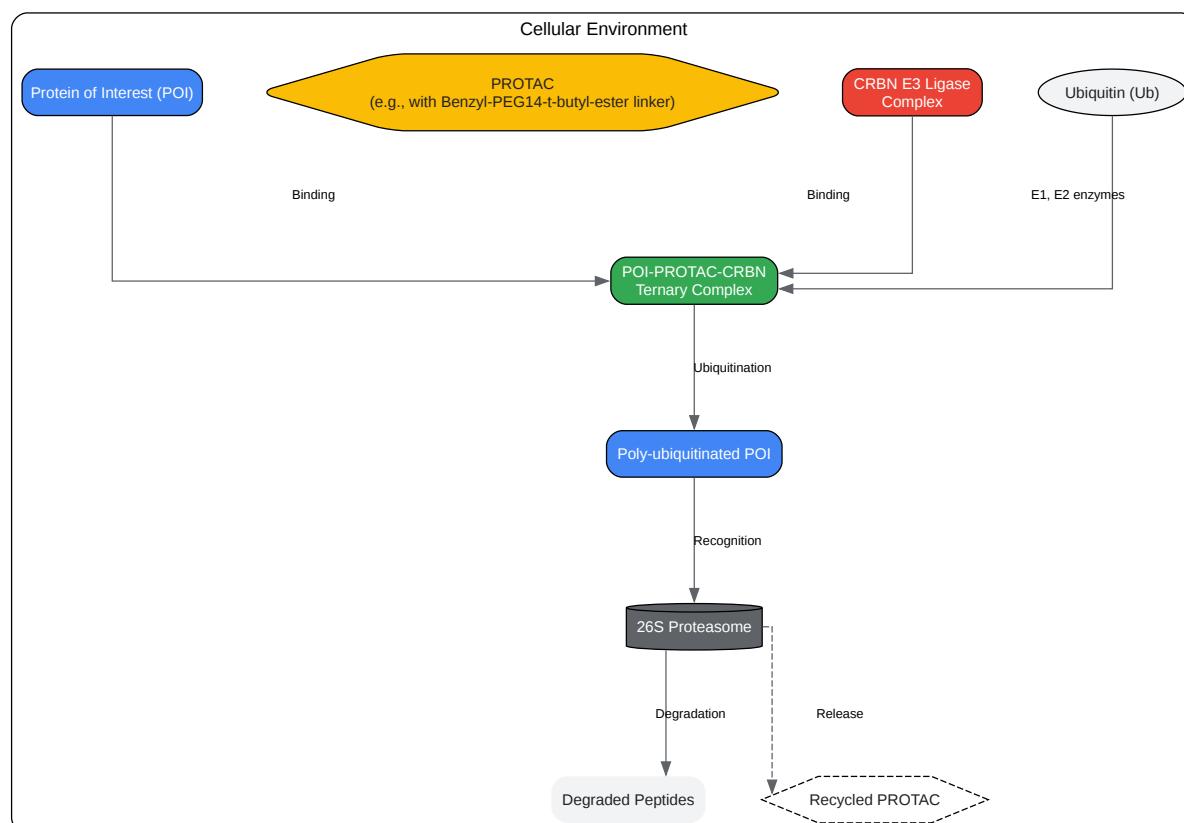
While specific degradation data for PROTACs utilizing the precise **Benzyl-PEG14-t-butyl-ester** linker is not readily available in the public domain, the following tables present representative data from studies on CRBN-based PROTACs targeting BRD4, which employ linkers of varying lengths and compositions, including PEG units. This data illustrates the impact of linker modifications on degradation potency (DC_{50}) and maximal degradation (D_{max}).

Table 1: Degradation Efficacy of CRBN-based BRD4 PROTACs with Various Linkers[3]

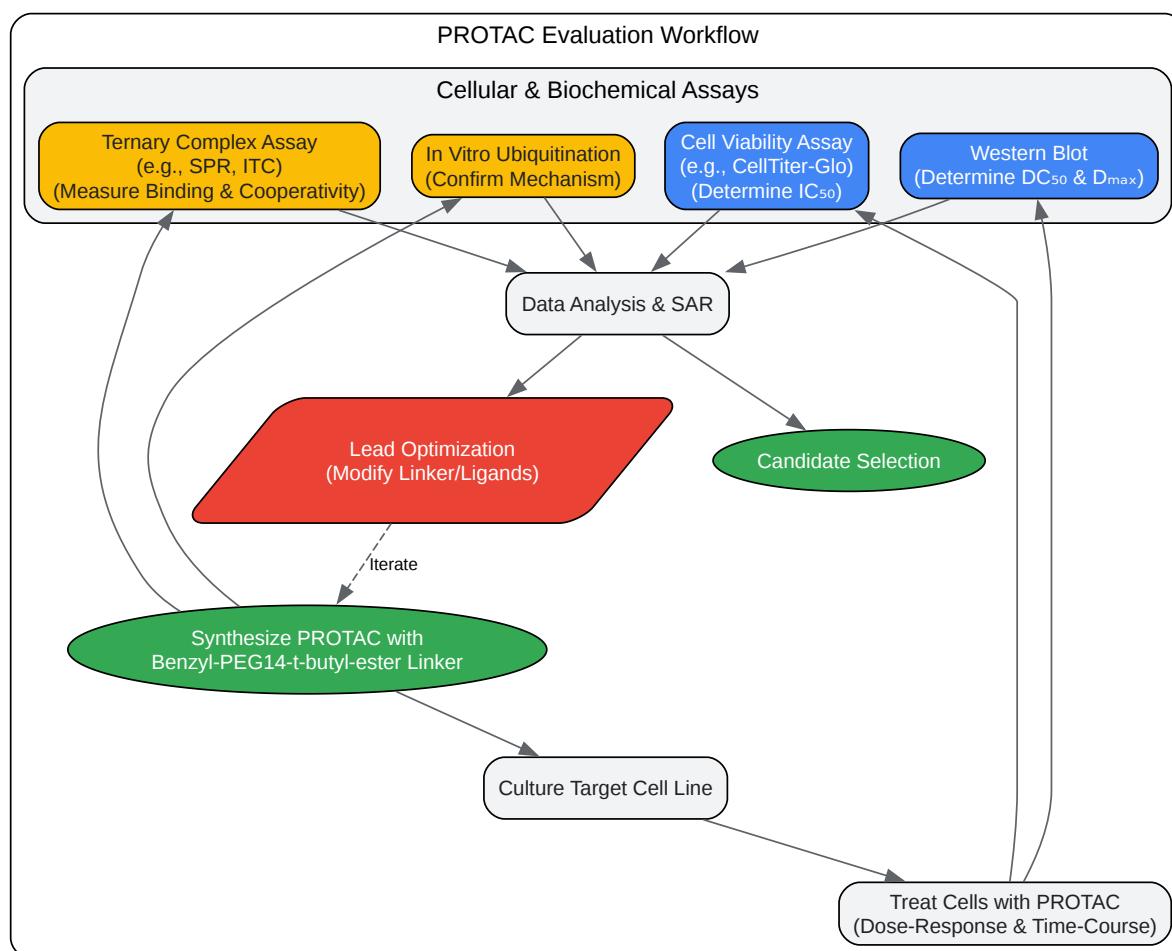
Compound ID	Linker Composition	Linker Length (atoms)	DC ₅₀ (nM)	D _{max} (%)	Cell Line	Treatment Time (h)
27	Hydrocarbon	10	97.1	88	MDA-MB-231	8
28	Hydrocarbon	11	134.0	79	MDA-MB-231	8
29	PEG + Hydrocarbon	12	184.0	86	MDA-MB-231	8
32	Piperazine-containing	13	239.0	81	MDA-MB-231	8
33	Piperazine-containing	14	89.9	78	MDA-MB-231	8
34	Piperazine-containing	15	60.0	94	MDA-MB-231	8
37	α -acyloxy amide	11	62.0	86	MDA-MB-231	8

Data from Di Micco et al., J. Med. Chem. 2021, 64, 18, 13536–13551, Table 1. The study highlights that for this series, linkers of 10-12 atoms and 13-15 atoms (with a piperazine ring) were effective.[3]

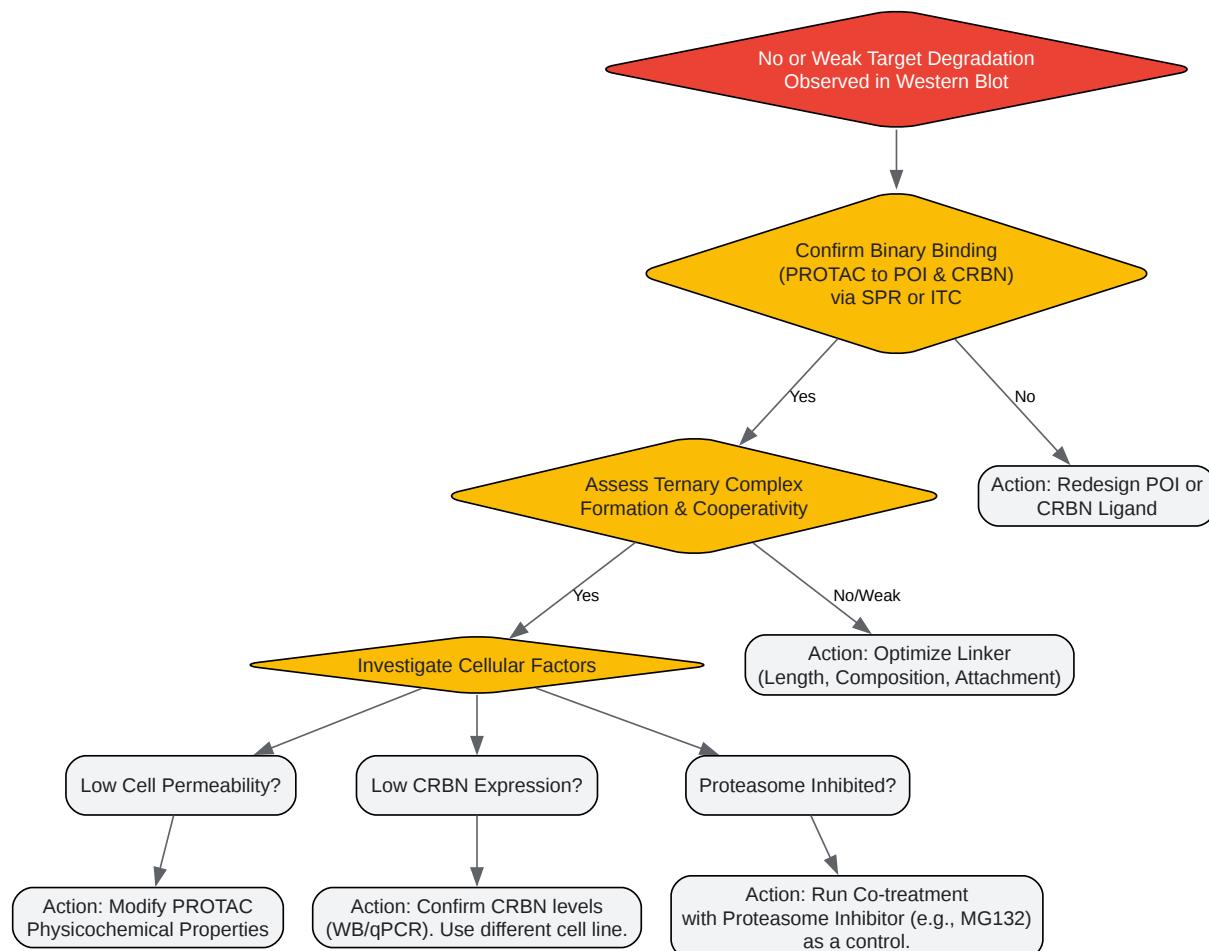
Diagrams of Pathways and Workflows

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Caption: Mechanism of CRBN-based PROTAC-mediated protein degradation.

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Caption: General experimental workflow for evaluating a novel PROTAC.

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